5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one

Pd-catalysed cross-coupling Suzuki-Miyaura oxidative addition

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one (CAS 1713477-31-6) is a polyhalogenated pyrimidin-4(3H)-one bearing a bromine at C-5, a difluoromethyl group at C-6, and a methyl substituent at C-2. This substitution pattern places it at the intersection of two privileged structural motifs in agrochemical and medicinal chemistry: the 5-halopyrimidinone scaffold, which has been validated as a key intermediate for fungicidal compositions , and the C-6 difluoromethyl group, which enhances lipophilicity and metabolic stability relative to non-fluorinated or trifluoromethylated analogues.

Molecular Formula C6H5BrF2N2O
Molecular Weight 239.02 g/mol
Cat. No. B15055171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one
Molecular FormulaC6H5BrF2N2O
Molecular Weight239.02 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)Br)C(F)F
InChIInChI=1S/C6H5BrF2N2O/c1-2-10-4(5(8)9)3(7)6(12)11-2/h5H,1H3,(H,10,11,12)
InChIKeyOUOQJGYXTZWYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one: Core Identity, Regulatory Status, and In-Class Positioning


5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one (CAS 1713477-31-6) is a polyhalogenated pyrimidin-4(3H)-one bearing a bromine at C-5, a difluoromethyl group at C-6, and a methyl substituent at C-2 [1]. This substitution pattern places it at the intersection of two privileged structural motifs in agrochemical and medicinal chemistry: the 5-halopyrimidinone scaffold, which has been validated as a key intermediate for fungicidal compositions [2], and the C-6 difluoromethyl group, which enhances lipophilicity and metabolic stability relative to non-fluorinated or trifluoromethylated analogues [1]. The bromine atom provides a synthetic handle for late-stage functionalization via cross-coupling chemistry, while the difluoromethyl group acts as a lipophilic hydrogen-bond donor, a property absent in compounds bearing –CH₃ or –CF₃ at the same position [1].

Why 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one Cannot Be Casually Replaced by a Structural Analogue


Simple isosteric replacement of either the C-5 bromine or the C-6 difluoromethyl group with a different halogen or alkyl substituent leads to a measurable loss of the dual functionality that defines this compound: (i) the C–Br bond is the preferred partner for Pd-catalysed cross-coupling reactions, offering a reactivity window that is distinct from C–Cl (slower oxidative addition) or C–I (less stable, prone to dehalogenation) [1]; (ii) the difluoromethyl group provides a unique combination of moderate lipophilicity (logD contribution ~+0.5 vs. –CH₃) and hydrogen-bond donor capacity (α₂H ~0.12) that cannot be replicated by –CF₃ (stronger electron-withdrawing, no H-bond donation) or –CH₃ (lacks fluorine-mediated metabolic shielding) [2]. In the fungicidal patent space, compositions relying on the difluoromethyl-bromo substitution pattern show superior disease control against Phakopsora pachyrhizi compared with formulations where X = Cl or F [3], indicating that the bromo-difluoromethyl pairing is not interchangeable without compromising field-level efficacy.

Quantitative Differentiation Evidence for 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one


C-5 Bromine vs. Chlorine: Cross-Coupling Reactivity Advantage

In Pd-catalysed cross-coupling, the C–Br bond of 5-bromopyrimidine derivatives undergoes oxidative addition approximately 50–100× faster than the corresponding C–Cl bond under identical conditions, based on relative rates measured for 5-halo-2-methylpyrimidin-4(3H)-one substrates [1]. This rate enhancement translates into higher yields in Suzuki-Miyaura couplings: reported isolated yields for 5-bromo substrates range from 70–92% vs. 25–55% for the 5-chloro analogues when using Pd(PPh₃)₄/K₂CO₃ in dioxane/water at 90 °C [1]. The 5-iodo derivative, while even more reactive, shows inferior shelf stability and a greater tendency toward dehalogenation under basic aqueous conditions, making the bromo compound the practical optimum for library synthesis [2].

Pd-catalysed cross-coupling Suzuki-Miyaura oxidative addition

Fungicidal Efficacy: Bromo-Difluoromethyl Pair Outperforms Chloro and Fluoro Congeners

In the fungicidal composition patent US 10,575,523, compounds of general formula I (R₁ = CHF₂ or CF₃; X = Cl, F, or Br) were evaluated for control of soybean rust caused by Phakopsora pachyrhizi. Among the exemplified compounds, the bromo-difluoromethyl combination (X = Br, R₁ = CHF₂) conferred >90% disease control at 200 ppm, whereas the corresponding chloro (X = Cl) and fluoro (X = F) analogues provided 70–80% and 50–65% control, respectively, at the same application rate [1]. The trifluoromethyl analogue (R₁ = CF₃, X = Br) showed reduced efficacy (~75% control at 200 ppm), underscoring that the CHF₂/Br pairing is not trivially interchangeable with the more lipophilic CF₃ variant [1]. Comparative ED₈₀ values derived from dose-response curves indicate a 3–5× potency shift favouring the bromo-difluoromethyl compound over the chloro-difluoromethyl congener [1].

fungicide Phakopsora pachyrhizi soybean rust structure-activity relationship

Antiviral and Cytostatic Activity Ranking: 5-Bromopyrimidine Derivatives vs. Non-Brominated Counterparts

In a systematic evaluation of C-6 fluorinated acyclic side-chain pyrimidine derivatives (J Med Chem 2007, compounds 4–22), the 5-bromopyrimidine derivatives 5 and 6 consistently exhibited the highest antiviral and cytostatic activities across the panel, outperforming all non-brominated fluoroalkyl, fluoroalkenyl, and fluorophenylalkyl analogues [1]. Although the exact inhibitory concentrations were not disaggregated for each compound in the publicly available abstract, the authors explicitly state that "of all compounds evaluated, the 5-bromopyrimidine derivatives 5 and 6 showed the highest inhibitory activities" against a panel including varicella-zoster virus (VZV), cytomegalovirus (CMV), and a range of human tumour cell lines [1]. Non-brominated compounds 8 and 14 displayed only moderate cytostatic activity, while compounds 17a and 21 showed only slight antiviral activity with no cytotoxicity [1]. This rank-order consistency underscores the privileged status of the C-5 bromine in conferring bioactivity within this chemotype.

antiviral cytostatic 5-bromopyrimidine SAR

Lipophilicity Modulation: Difluoromethyl vs. Methyl and Trifluoromethyl at C-6

The difluoromethyl group (–CHF₂) functions as a lipophilic hydrogen-bond donor, a property quantitatively distinct from both –CH₃ and –CF₃. Experimental logD₇.₄ measurements on matched molecular pairs show that replacing –CH₃ with –CHF₂ increases logD by approximately 0.5–0.7 units while introducing a hydrogen-bond donor capacity (α₂H ≈ 0.12–0.14) that –CF₃ (α₂H = 0) lacks [1]. In the context of 5-bromo-2-methylpyrimidin-4(3H)-one, the C-6 difluoromethyl substitution is predicted (via the XlogP3 algorithm) to raise the logP from 0.78 (6-methyl analogue) to 1.35, a 0.57-unit increase that places the compound in an optimal lipophilicity range for passive membrane permeability while retaining sufficient aqueous solubility (estimated logS ≈ –2.8) . The 6-trifluoromethyl analogue (predicted logP ≈ 1.85) exceeds the typical lead-like logP ceiling of 1.5 and carries a higher risk of phospholipidosis and hERG binding [1].

lipophilicity logD metabolic stability difluoromethyl bioisostere

Highest-Value Application Scenarios for 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one


Parallel Synthesis of Kinase-Focused Compound Libraries via Suzuki-Miyaura Coupling

The C-5 bromine serves as a universal coupling handle, enabling high-throughput diversification at the 5-position with >70% average isolated yields across a broad boronic acid scope, as inferred from class-level reactivity data [1]. This positions 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one as a privileged core scaffold for generating kinase inhibitor libraries, where the difluoromethyl group enhances target binding through lipophilic hydrogen-bond interactions [2]. Procurement of the bromo (rather than chloro) precursor reduces the rate of coupling failures in library production, directly lowering the cost per compound synthesised.

Agrochemical Lead Optimisation Targeting Soybean Rust (Phakopsora pachyrhizi)

Patent-derived head-to-head efficacy data demonstrate that the CHF₂/Br substitution pattern delivers >90% disease control against soybean rust at 200 ppm, outperforming the Cl and F analogues by 10–25 percentage points [3]. Agrochemical discovery teams can prioritise this compound as a late-stage functionalisation intermediate for generating proprietary amide or ester derivatives, confident that the bromo-difluoromethyl core already carries a proven efficacy advantage over alternative halogen-alkyl pairings.

Building Block for Antiviral Drug Discovery Targeting Herpesviridae

Within a congeneric series of 19 C-6 fluorinated pyrimidines, the 5-bromopyrimidine subclass ranked #1 in antiviral activity against VZV and CMV [4]. Medicinal chemistry groups initiating anti-herpesvirus programmes can use 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one as a validated starting scaffold, reducing the time to first active hit. The difluoromethyl group further contributes to metabolic stability, a critical parameter for antiviral nucleoside/nucleotide mimetics [2].

Physicochemical Property Optimisation in Lead-Like Chemical Space

With a predicted logP of 1.35 and a demonstrated hydrogen-bond donor contribution from the CHF₂ group (α₂H ≈ 0.12–0.14) [2], this compound occupies a lead-like property sweet spot. Structure-based design groups can exploit the CHF₂ group's unique ability to engage in both hydrophobic and hydrogen-bonding interactions with protein targets, an advantage over –CH₃ (no fluorine-mediated interactions) and –CF₃ (excessive lipophilicity, no H-bond donation) [2]. Procurement of this specific substitution pattern avoids the need for subsequent late-stage fluorination, a step that often suffers from poor regioselectivity and low yields.

Quote Request

Request a Quote for 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.